(R)-Talarozole
Overview
Description
(R)-talarozole is an N-{4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine that is the (R)-enantiomer of talarozole. The racemate is used for the treatment of keratinization disorders, psoriasis and acne. It is an enantiomer of a (S)-talarozole.
Scientific Research Applications
1. Skin Pharmacokinetics and Potential for Topical Application
Talarozole is a potent inhibitor of cytochrome P450-dependent all-trans-retinoic acid catabolism and has been in clinical development for treating psoriasis and acne. Research by Baert and de Spiegeleer (2011) explored its transdermal behavior, finding that talarozole diffuses into the skin, particularly when dissolved in certain solvents. A significant portion (80%) localized in the epidermis, suggesting its potential for inducing local retinoid-like effects upon topical application. The study indicates talarozole's promise for topical therapies in dermatological conditions (Baert & de Spiegeleer, 2011).
2. Clinical Trials for Psoriasis and Acne
Talarozole has undergone Phase II clinical trials for oral formulation in patients with psoriasis and acne, as highlighted by Geria and Scheinfeld (2008). Although the development of talarozole was suspended due to cost-cutting initiatives by Barrier Therapeutics, the research underscores its potential effectiveness for these conditions (Geria & Scheinfeld, 2008).
3. Impact on Retinoic Acid Signaling and Tissue-Specific Changes
Stevison et al. (2017) studied the effects of talarozole as a potent inhibitor of CYP26A1 and CYP26B1, enzymes responsible for the clearance of all-trans retinoic acid (atRA). Their research shows that talarozole can increase atRA concentrations in tissues, thus affecting retinoic acid signaling. This suggests its potential for targeted therapeutic applications in conditions regulated by atRA (Stevison et al., 2017).
4. Analysis in Cleaning Quality Control
Baert et al. (2011) also explored the use of ion mobility spectrometry (IMS) for analyzing talarozole in cleaning quality control. Their findings demonstrate that IMS is a suitable technique for the quantitative analysis of talarozole, highlighting its application in pharmaceutical quality control processes (Baert et al., 2011).
Properties
IUPAC Name |
N-[4-[(1R)-2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236074 | |
Record name | (R)-Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870093-23-5 | |
Record name | N-[4-[(1R)-2-Ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870093-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Talarozole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870093235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAROZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BCQ2C7O9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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